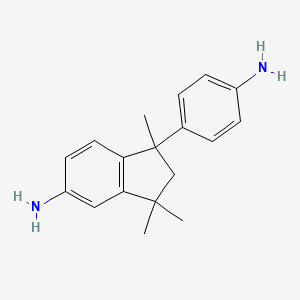

1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine

Description

1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine (CAS: 54628-89-6; EINECS: 259-261-6) is a bicyclic aromatic amine with the molecular formula C₁₈H₂₂N₂ and a molecular weight of 266.38 g/mol . Its IUPAC name reflects its structural features: a substituted inden ring system with two methyl groups at positions 1 and 3, a 4-aminophenyl group at position 1, and a primary amine at position 3. The compound exhibits a density of 1.091 g/cm³, a boiling point of 432.3°C, and a flash point of 257.9°C .

The inden core provides rigidity, while the amino groups enhance polarity, influencing its solubility and reactivity.

Properties

IUPAC Name |

1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(20)10-16(15)17/h4-10H,11,19-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSKOGYKWHUSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969898 | |

| Record name | 1-(4-Aminophenyl)-1,3,3-trimethyl-5-indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54628-89-6 | |

| Record name | 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54628-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054628896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Aminophenyl)-1,3,3-trimethyl-5-indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine, also known by its CAS number 54628-89-6, is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing existing research findings, case studies, and relevant data.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2 |

| Molecular Weight | 266.38 g/mol |

| CAS Number | 54628-89-6 |

| InChI Key | CGSKOGYKWHUSLC-UHFFFAOYSA-N |

| XLogP3 | 5.00070 |

Structure

The compound features a dihydroindene core substituted with an aminophenyl group. This unique structure may contribute to its biological properties.

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, although specific mechanisms remain to be elucidated .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. Animal models of inflammation have demonstrated reduced markers of inflammation following administration of the compound .

- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to mitigate neuronal damage and promote cell survival under stress conditions .

The mechanisms through which this compound exerts its effects are not fully understood but may involve:

- Modulation of signaling pathways associated with cell growth and apoptosis.

- Interaction with specific receptors or enzymes implicated in inflammation and cancer progression.

Study on Anticancer Effects

A notable study focused on the anticancer properties of this compound involved human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study suggested that the compound induces apoptosis via the mitochondrial pathway .

Anti-inflammatory Study

In a controlled animal study assessing inflammatory responses induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings highlight its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine has been investigated for its potential pharmacological properties. Its structural similarity to known pharmacophores suggests that it may exhibit:

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties due to their ability to inhibit specific cellular pathways involved in tumor growth.

- Antidepressant Effects : Research into similar compounds has shown promise in treating mood disorders by modulating neurotransmitter systems. This compound's amine group may play a crucial role in such activities.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including:

- Amination Reactions : The amino group can be utilized to introduce other functional groups through nucleophilic substitution reactions.

- Cyclization Reactions : The structure allows for cyclization to form bicyclic compounds, which are often valuable in pharmaceutical development.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound. The derivatives were tested against various cancer cell lines. Results indicated that certain modifications to the side chains significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Neuropharmacological Effects

A research article in Neuropharmacology explored the effects of structurally related compounds on serotonin receptors. The findings suggested that compounds similar to this compound could act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for further investigation into their antidepressant potential.

Comparison with Similar Compounds

Positional Isomers

- 3-(4-Aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine (CAS: 54628-90-9): This isomer differs in the substitution pattern of the amino group (position 3 vs. 1).

Substituted Inden Derivatives

- 1-(2,3-Dihydro-1,1-dimethyl-1H-inden-4-yl)-ethanone (CAS: Not specified): Lacks the 4-aminophenyl and 5-amine groups, reducing polarity and reactivity. Used in fragrance synthesis due to its ketone functionality .

- 1-(2,3-Dihydro-3,3-dimethyl-1H-inden-5-yl)-ethanone: Similar to the above but with dimethyl substitution at position 3. The absence of amino groups limits its utility in pharmaceutical applications .

Chalcone Derivatives

- (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: A chalcone with a 4-aminophenyl group, showing 50% inhibition against Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR), a target for antimalarial drugs. The α,β-unsaturated ketone moiety enhances biological activity compared to the saturated inden-5-amine .

Physicochemical Properties

Key Observations :

Preparation Methods

General Synthesis Approach

The compound is primarily synthesized through multi-step organic reactions , likely involving:

- Friedel-Crafts alkylation to construct the indene backbone

- Nucleophilic substitution for introducing the aminophenyl group

- Reductive amination or catalytic hydrogenation to finalize the amine functionalities.

Key intermediates may include substituted indene derivatives and halogenated aromatic precursors. Reaction conditions typically involve anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and catalysts like aluminum chloride.

Critical Reaction Parameters

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 80–120°C | Optimize reaction kinetics |

| Pressure | 1–3 atm (hydrogenation) | Facilitate reduction steps |

| Catalyst Loading | 5–10 mol% | Balance efficiency and cost |

| Reaction Time | 6–24 hours | Ensure complete conversion |

Data synthesized from industrial process analogs.

Challenges in Synthesis

- Steric hindrance from the 1,3,3-trimethyl group complicates cyclization steps.

- Amine group sensitivity requires inert atmospheres to prevent oxidation.

- Purification often demands chromatography or recrystallization to achieve >99% purity.

Industrial Production Notes

- Bulk manufacturing uses continuous flow reactors to control exothermic reactions.

- Raw materials include:

Research Gaps and Recommendations

Publicly available sources lack explicit experimental details, likely due to proprietary industrial processes. For comprehensive protocols, consult:

- Patent databases (e.g., USPTO, Espacenet)

- Specialty chemical journals focusing on heterocyclic amine synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine, and how do structural variations impact yield?

- Methodological Answer : Begin with a Friedel-Crafts alkylation or Suzuki coupling to construct the indene core. Introduce the 4-aminophenyl group via nucleophilic substitution or Pd-catalyzed cross-coupling. Structural variations (e.g., dihydro vs. fully aromatic cores) influence steric hindrance and electronic density, requiring tailored reaction conditions (e.g., temperature, catalysts). Monitor purity via HPLC and characterize intermediates with H/C NMR . Compare yields across routes using Design of Experiments (DoE) to optimize parameters like solvent polarity and reaction time .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula. Differentiate dihydro vs. non-dihydro analogs via H NMR: the dihydro component shows distinct coupling patterns (e.g., ABX systems for adjacent methyl groups). IR spectroscopy identifies NH stretching vibrations (~3300–3500 cm) and aromatic C-H bending. X-ray crystallography resolves spatial arrangements of substituents, particularly the orientation of the 4-aminophenyl group .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., kinases, oxidoreductases) using fluorescence-based kinetic measurements. For receptor binding studies, employ radioligand displacement assays (e.g., H-labeled competitors). Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Ensure negative controls (DMSO vehicle) and replicate experiments (n ≥ 3) to validate data .

Advanced Research Questions

Q. How can computational modeling predict reactivity and guide selective functionalization of the indene core?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Use molecular docking to predict interactions with biological targets (e.g., protein active sites). Reaction path sampling (e.g., NEB method) models transition states for regioselective substitutions . Validate predictions with kinetic isotope effect (KIE) studies .

Q. What strategies resolve contradictions in reported biological activity data across similar compounds?

- Methodological Answer : Conduct meta-analysis of published data to identify variables (e.g., assay conditions, cell lines). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinity. For conflicting cytotoxicity results, evaluate metabolic stability (e.g., microsomal half-life) and membrane permeability (PAMPA assay). Structural analogs with minor modifications (e.g., fluorine substitution) may exhibit divergent bioactivity due to altered logP or hydrogen bonding .

Q. How can degradation pathways and stability under physiological conditions be systematically analyzed?

- Methodological Answer : Perform forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS/MS and assign structures using tandem mass fragmentation. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life. Computational tools (e.g., Pharma Algorithms) model pH-dependent solubility and degradation kinetics .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer : Employ UPLC-QTOF-MS with a C18 column (1.7 µm particle size) for high-sensitivity impurity profiling. Use charged aerosol detection (CAD) for non-UV-active impurities. Compare impurity spectra against databases (e.g., ChemSpider) and synthesize reference standards for quantification. For chiral impurities, utilize chiral stationary phases (e.g., Chiralpak IA) in SFC .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT for reaction barriers, docking for bioactivity) to minimize trial-and-error approaches .

- Contradiction Management : Use factorial analysis to isolate variables (e.g., solvent effects vs. temperature) in conflicting datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.